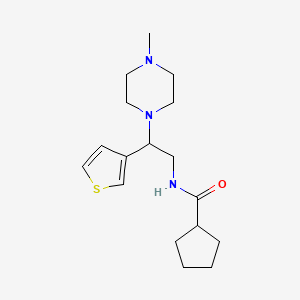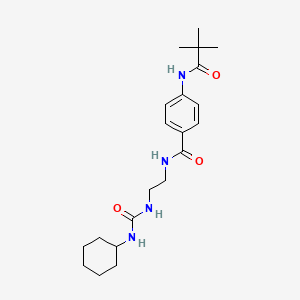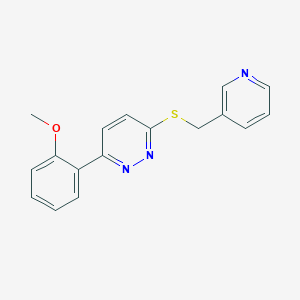![molecular formula C13H10ClF3N4O B2747430 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide CAS No. 338397-82-3](/img/structure/B2747430.png)
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide” is a chemical compound with the empirical formula C6H4ClF3N2 . It is also known as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . This compound is a part of the Fluorinated Building Blocks .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is WXNPZQIRDCDLJD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.56 . Its melting point is between 86-90 °C .科学的研究の応用
Synthesis and Biological Activities
This compound and its derivatives have been synthesized and evaluated for their potential antibacterial and anticancer activities. For instance, studies have demonstrated the synthesis of related compounds exhibiting potent antibacterial activity against Staphylococcus aureus and anticancer activity across various tumor cell lines. This highlights the compound's role in developing new therapeutic agents (Bondock & Gieman, 2015; Elgemeie et al., 2017).
Chemical Reactivity and Heterocyclic Derivatives
Research has also focused on the compound's reactivity to create novel heterocyclic derivatives. These derivatives have shown significant antimicrobial properties, indicating the compound's utility in synthesizing new antimicrobial agents. The ability to form diverse heterocyclic structures underscores the chemical versatility and potential pharmaceutical applications of this compound (Bhuiyan et al., 2006; Abdel‐Hafez et al., 2006).
Molecular Docking and Antimicrobial Evaluation
Furthermore, molecular docking studies have explored the compound's binding affinities, revealing its potential as a lead compound for developing inhibitors against various bacterial enzymes. This is complemented by antimicrobial evaluations, where some derivatives have exhibited comparable or superior activity against bacterial strains like E. coli and S. aureus compared to standard antibiotics (Al‐Janabi et al., 2020; Mickevičienė et al., 2015).
References
Bondock, S., & Gieman, H. (2015). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Research on Chemical Intermediates. Read more.
Elgemeie, G., Altalbawy, F. M. A., Alfaidi, M., Azab, R., & Hassan, A. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy. Read more.
Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. Read more.
Abdel‐Hafez, S., Abdel-Mohsen, S. A., & Elossaily, Y. (2006). Selenium-Containing Heterocycles: Synthetic Investigation of 3-Amino-2-Ethylselenopyridine Carboxylate Using Sodium Borohydride. Phosphorus, Sulfur, and Silicon and the Related Elements. Read more.
Al‐Janabi, A. S. M., Elzupir, A. O., & Yousef, T. (2020). Synthesis, anti-bacterial evaluation, DFT study and molecular docking as a potential 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 inhibitors of a novel Schiff bases. Journal of Molecular Structure. Read more.
Mickevičienė, K., Baranauskaitė, R., Kantminienė, K., Stasevych, M., Komarovska-Porokhnyavets, O., & Novikov, V. (2015). Synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules. Read more.
Safety and Hazards
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or gene expression .
Pharmacokinetics
The distribution, metabolism, and excretion of this compound would depend on its specific interactions with various proteins and enzymes in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
特性
IUPAC Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-9-5-7(13(15,16)17)6-19-11(9)20-21-12(22)8-3-1-2-4-10(8)18/h1-6H,18H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCFTCONSZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)
